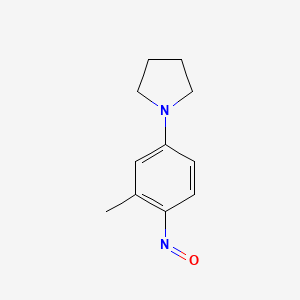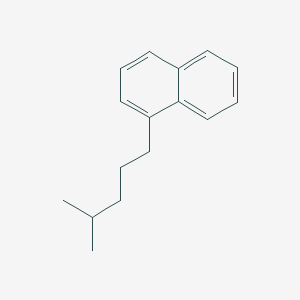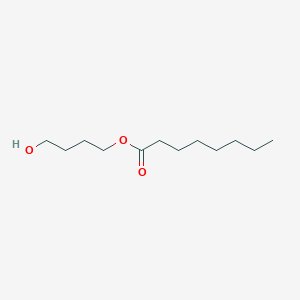
4-Hydroxybutyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl octanoate is an organic compound with the molecular formula C12H24O3 It is an ester formed from the reaction of 4-hydroxybutanol and octanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl octanoate can be synthesized through esterification, where 4-hydroxybutanol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener synthesis routes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxybutyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of 4-oxobutyl octanoate or 4-carboxybutyl octanoate.
Reduction: Formation of 4-hydroxybutyl octanol.
Substitution: Formation of substituted 4-hydroxybutyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Medicine: Investigated for its role in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 4-hydroxybutyl octanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 4-hydroxybutanol and octanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of an octanoate group.
4-Hydroxybutyl butyrate: Contains a butyrate group instead of an octanoate group.
4-Hydroxybutyl decanoate: Contains a decanoate group, making it more hydrophobic than 4-hydroxybutyl octanoate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its moderate chain length allows it to interact effectively with both aqueous and lipid environments, enhancing its utility in drug delivery and polymer science.
Propiedades
Número CAS |
256234-26-1 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
4-hydroxybutyl octanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-9-12(14)15-11-8-7-10-13/h13H,2-11H2,1H3 |
Clave InChI |
RETXUWFOZKDPPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
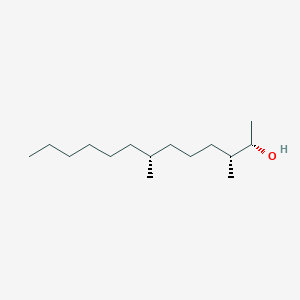

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
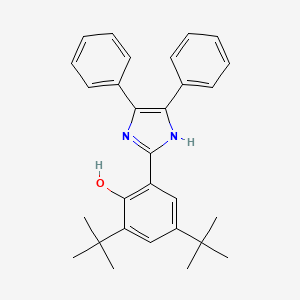
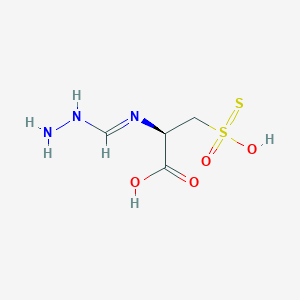
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
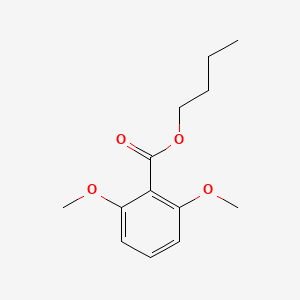
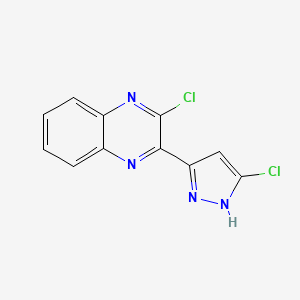
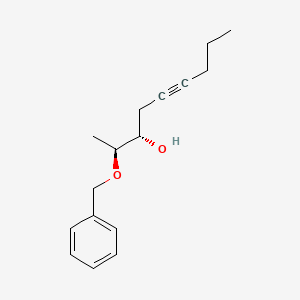
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
